Product packaging for 2-(6-Amino-1H-indazol-1-yl)ethanol(Cat. No.:CAS No. 874668-59-4)

2-(6-Amino-1H-indazol-1-yl)ethanol

Cat. No.: B1600487
CAS No.: 874668-59-4
M. Wt: 177.2 g/mol
InChI Key: BMCWDEPZFRKGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Established Synthetic Pathways for the Indazole Nucleus

The construction of the indazole ring system can be achieved through several established synthetic methodologies. These pathways provide access to a wide array of substituted indazoles, which can then be further modified. Common strategies include:

[3 + 2] Cycloaddition: This method involves the reaction of diazomethanes with benzyne (B1209423) to form the indazole ring. acs.org

Diazotization or Nitrosation: Starting from ortho-alkylanilines, diazotization followed by cyclization is a classical approach to the indazole core. acs.orgacs.org

Intramolecular Amination: Ortho-haloarylhydrazones can undergo intramolecular C-H amination, often mediated by a catalyst like silver(I), to yield 1H-indazoles. acs.orgacs.orgnih.gov

Addition and Cyclization: The reaction of hydrazines with ortho-haloarylaldehydes or ketones provides another route to the indazole nucleus. acs.orgacs.org

More contemporary methods, such as palladium-catalyzed intramolecular C-H amination of aminohydrazones, offer ligand-free conditions for the synthesis of 1H-indazoles. nih.gov

Targeted Synthesis Strategies for 6-Amino-1H-Indazole Derivatives

The synthesis of 6-amino-1H-indazole and its derivatives often requires specific strategies to introduce the amino group at the desired position and to control the regioselectivity of subsequent reactions.

A primary route to 6-amino-1H-indazole involves the reduction of a 6-nitro-1H-indazole precursor. This transformation is commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, affording the desired aminoindazole in high yields. Another approach starts from 2-nitrobenzaldehyde (B1664092) derivatives, proceeding through nitration or halogenation, reduction of the nitro group to an amine, and subsequent diazotization and cyclization to form the 6-substituted indazole core.

A scalable synthesis of methyl 5-amino-1H-indazole-6-carboxylate, a related derivative, has been reported, highlighting the industrial applicability of these methods. googleapis.com

The alkylation of the indazole ring can occur at either the N-1 or N-2 position, and achieving regioselectivity is a significant challenge in the synthesis of N-substituted indazoles. nih.govbeilstein-journals.org For the synthesis of 2-(6-amino-1H-indazol-1-yl)ethanol, the ethanol (B145695) moiety must be selectively introduced at the N-1 position.

Studies on the N-alkylation of variously substituted indazoles have shown that the choice of base, solvent, and alkylating agent can significantly influence the N-1/N-2 ratio. beilstein-journals.orgd-nb.inforesearchgate.net For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N-1 alkylation for many indazole derivatives. beilstein-journals.orgd-nb.inforesearchgate.net The presence of certain substituents on the indazole ring can also direct the alkylation. For example, electron-deficient indazoles often show high N-1 selectivity. nih.govbeilstein-journals.org Density functional theory (DFT) calculations have been employed to understand the mechanisms driving this regioselectivity, suggesting that chelation and non-covalent interactions play a crucial role. nih.govbeilstein-journals.org

The synthesis of this compound specifically would involve the reaction of 6-amino-1H-indazole with a suitable 2-haloethanol or a protected equivalent under conditions optimized for N-1 alkylation.

Advanced Functionalization and Derivatization Techniques Applicable to this compound

Once the core structure of this compound is obtained, further modifications can be made to both the amino group and the ethanol side chain to explore its chemical space and potential applications.

The 6-amino group is a versatile handle for a variety of chemical transformations:

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides. For example, reaction with acetic anhydride (B1165640) yields the corresponding N-acetyl derivative. nih.gov This modification is often used to protect the amino group or to introduce different functional groups.

Alkylation/Arylation: Reductive amination with aldehydes or ketones in the presence of a mild reducing agent like sodium cyanoborohydride is a common method for introducing alkyl or aryl substituents to the amino group. nih.gov This has been used to synthesize a library of 6-substituted aminoindazoles with potential anticancer activity. benthamdirect.comnih.gov Suzuki-Miyaura coupling reactions can also be employed to introduce aryl groups.

These modifications have been shown to significantly impact the biological activity of the resulting compounds. For instance, certain N-aryl substituted 6-aminoindazole derivatives have exhibited considerable cytotoxicity against various cancer cell lines. nih.gov

Table 1: Examples of Functionalization at the 6-Amino Group

Derivative NameModifying ReagentResulting Functional GroupReference
N-(1H-Indazol-6-yl)acetamideAcetic anhydrideAcetamide nih.gov
N-(4-Fluorobenzyl)-1H-indazol-6-amine4-FluorobenzaldehydeSecondary amine benthamdirect.com
5-(1H-Indazol-6-yl)pyridin-2-amine(1H-Indazol-6-yl)boronic acid and Bromopyridin-2-amineArylamine

The hydroxyl group of the ethanol side chain offers another site for derivatization:

Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids or their derivatives.

Etherification: Ether derivatives can be prepared by reacting the alcohol with alkyl halides under basic conditions.

While specific examples for the derivatization of the ethanol side chain of this compound are not extensively detailed in the provided search results, these are standard organic transformations applicable to primary alcohols. The synthesis of related structures, such as 3-(hydroxymethyl) indazoles, has been reported in the context of developing enzyme inhibitors, suggesting the importance of modifications at this position. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3O B1600487 2-(6-Amino-1H-indazol-1-yl)ethanol CAS No. 874668-59-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-aminoindazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-8-2-1-7-6-11-12(3-4-13)9(7)5-8/h1-2,5-6,13H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCWDEPZFRKGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N(N=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470920
Record name 2-(6-Amino-1H-indazol-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874668-59-4
Record name 2-(6-Amino-1H-indazol-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of the 6 Amino 1h Indazole Core

Advanced Functionalization and Derivatization Techniques Applicable to 2-(6-Amino-1H-indazol-1-yl)ethanol

Introduction of Diverse Substituents on the Aromatic Ring

The aromatic ring of the 6-amino-1H-indazole core is amenable to various chemical modifications, allowing for the introduction of a wide array of substituents to explore structure-activity relationships. Common strategies involve electrophilic substitution reactions, transition-metal-catalyzed cross-coupling reactions, and functionalization of the existing amino group.

The synthesis of substituted 6-aminoindazole derivatives often starts from a corresponding 6-nitroindazole (B21905) precursor. The nitro group can be reduced to the key 6-amino functionality, which can then be further derivatized. For instance, reductive amination of 6-aminoindazole is a straightforward method to introduce alkyl or arylmethyl groups at the amino position. benthamdirect.com Acetylation of the amino group is another common transformation. benthamdirect.comscispace.com

Direct functionalization of the indazole ring itself has also been explored. Methylation, for example, can occur at either the N-1 or N-2 position of the indazole ring, leading to isomeric products whose formation can be controlled by the reaction conditions. nih.gov A study on the synthesis of 1H-indazoles via silver(I)-mediated intramolecular oxidative C-H bond amination demonstrated the introduction of various substituents at different positions of the indazole ring system. acs.orgnih.gov This highlights the versatility of modern synthetic methods in creating a diverse library of compounds.

Research has shown that introducing different substituents can significantly impact the biological activity of the resulting compounds. For example, in a series of 6-substituted aminoindazole derivatives designed as potential anticancer agents, the introduction of a methyl group at the C-3 position and various aryl groups on the 6-amino moiety led to compounds with potent anti-proliferative activity. nih.gov Specifically, the substitution with a fluorobenzyl group was found to be particularly beneficial for cytotoxicity. scispace.comnih.gov

The following table summarizes various substituents introduced onto the 6-amino-1H-indazole core and the corresponding synthetic methods.

SubstituentPositionSynthetic MethodPrecursorReference
N-Alkyl6-aminoReductive Amination6-Aminoindazole benthamdirect.com
N-Arylmethyl6-aminoReductive Amination6-Aminoindazole benthamdirect.comnih.gov
N-Acetyl6-aminoAcetylation6-Aminoindazole scispace.com
MethylN-1 and N-2Methylation6-Nitroindazole nih.gov
Dimethylamino6Not specifiedArylhydrazone acs.orgnih.gov
Methylsulfonyl6Not specifiedArylhydrazone acs.orgnih.gov
Fluoro6Not specifiedArylhydrazone acs.orgnih.gov
Chloro6Not specifiedArylhydrazone acs.orgnih.gov

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective methods to produce chiral analogues of this compound is of significant interest, as stereochemistry often plays a critical role in the biological activity and selectivity of drug candidates. Asymmetric synthesis of indazole derivatives can lead to enantioenriched compounds with potentially improved therapeutic profiles.

One notable approach to achieve stereoselectivity is through organocatalyzed asymmetric reactions. For instance, an asymmetric aminocatalyzed aza-Michael addition of 1H-indazole derivatives to α,β-unsaturated aldehydes has been successfully developed. nih.govacs.orgresearchgate.net This iminium/enamine cascade process allows for the synthesis of enantioenriched fused polycyclic indazole architectures. nih.govacs.orgresearchgate.net By employing chiral aminocatalysts, it is possible to control the stereochemical outcome of the reaction, leading to products with good yields and high enantiomeric excess. acs.org

The reaction involves the formation of a chiral enamine from the α,β-unsaturated aldehyde and the catalyst, which then undergoes aza-Michael addition with the indazole derivative. Subsequent intramolecular cyclization furnishes the final chiral product. nih.govacs.org The scope of this transformation has been explored by varying both the α,β-unsaturated aldehyde and the indazole starting material, demonstrating its potential for creating a diverse range of chiral indazole-containing molecules. acs.orgresearchgate.net While this specific example leads to fused systems, the underlying principle of using chiral catalysts to control the stereoselective functionalization of the indazole nitrogen can be adapted for the synthesis of chiral non-fused analogues.

Another strategy involves the stereoselective synthesis of complex fused heterocyclic systems containing multiple stereocenters through an internal redox reaction/inverse-electron-demand hetero-Diels–Alder reaction sequence. rsc.org Such advanced synthetic strategies provide access to structurally complex and stereochemically defined molecules, which are valuable for probing biological systems.

The following table outlines a key methodology for the stereoselective synthesis of indazole derivatives.

Reaction TypeKey FeaturesCatalyst/ReagentProduct TypeReference
Asymmetric Aza-Michael Addition/Intramolecular CyclizationIminium/enamine cascade; High enantioselectivityChiral Aminocatalyst (e.g., diarylprolinol silyl (B83357) ether)Enantioenriched fused polycyclic indazoles nih.govacs.orgresearchgate.net

Green Chemistry Approaches in 6-Amino-1H-Indazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant molecules to minimize environmental impact. For the synthesis of the 6-amino-1H-indazole core and its derivatives, several eco-friendly approaches have been reported, focusing on the use of green solvents, natural catalysts, and energy-efficient reaction conditions.

One promising green method involves the use of natural and biodegradable catalysts. For example, the synthesis of 1H-indazoles has been achieved using lemon peel powder as a natural, efficient, and green catalyst under ultrasound irradiation. researchgate.net This method offers good yields in a short reaction time and avoids the use of toxic and expensive metal catalysts. researchgate.net

The choice of solvent is another critical aspect of green synthesis. Water and polyethylene (B3416737) glycol (PEG) are considered environmentally benign solvents. An efficient synthesis of 2H-indazole derivatives has been developed using copper(I) oxide nanoparticles as a catalyst in PEG 300. organic-chemistry.org Similarly, another protocol reports the use of PEG-400 as a green solvent for the synthesis of 2H-indazoles catalyzed by copper oxide nanoparticles supported on activated carbon. nih.gov Furthermore, catalyst-free reactions in aqueous ethanol (B145695) have been developed for the synthesis of other heterocyclic compounds, a principle that can be extended to indazole synthesis to enhance its green credentials. nih.gov

Energy efficiency is another pillar of green chemistry. Ultrasound irradiation has been shown to be an effective energy source that can accelerate reactions and improve yields, as demonstrated in the lemon peel powder-catalyzed synthesis of 1H-indazoles. researchgate.net

These green chemistry approaches offer sustainable alternatives to conventional synthetic methods, which often rely on hazardous solvents, stoichiometric reagents, and harsh reaction conditions.

The table below highlights some green chemistry approaches applicable to indazole synthesis.

Green ApproachKey FeatureExample/MethodologyReference
Natural CatalystUse of biodegradable and renewable catalystLemon peel powder under ultrasound irradiation for 1H-indazole synthesis researchgate.net
Green SolventsReplacement of hazardous organic solventsPolyethylene glycol (PEG) as a solvent for copper-catalyzed 2H-indazole synthesis organic-chemistry.orgnih.gov
Aqueous ethanol for catalyst-free synthesis nih.gov
Heterogeneous NanocatalysisRecyclable and efficient catalystCopper oxide nanoparticles on activated carbon nih.gov
Energy EfficiencyUse of alternative energy sourcesUltrasound irradiation to promote the reaction researchgate.net

Pharmacological Spectrum and Therapeutic Applications of 2 6 Amino 1h Indazol 1 Yl Ethanol Analogues

Antineoplastic Activities and Oncological Targets

Derivatives based on the aminoindazole scaffold have demonstrated significant potential as anticancer agents. benthamdirect.comnih.gov Their antineoplastic effects are often mediated through the targeted inhibition of key proteins and enzymes that are fundamental to tumor growth, proliferation, and immune evasion. Many compounds containing the 6-aminoindazole structure have shown notable anticancer activity. benthamdirect.com

Kinase Inhibition Profiles in Cancer Therapy

The indazole structure is a common feature in numerous anticancer agents that function as kinase inhibitors. nih.gov The 1H-indazole-3-amine structure, in particular, is recognized as an effective hinge-binding fragment for interacting with the ATP-binding site of various kinases. mdpi.com Analogues have been developed to target a wide array of serine/threonine and tyrosine kinases implicated in cancer.

FGFR (Fibroblast Growth Factor Receptor): Aberrant signaling of the FGF19/FGFR4 pathway is a known oncogenic driver in hepatocellular carcinoma (HCC). nih.govnih.gov In response, series of aminoindazole derivatives have been designed as irreversible inhibitors of both wild-type and clinically challenging gatekeeper mutant forms of FGFR4. nih.govnih.govelsevierpure.comnih.gov One representative compound, 7v , showed nanomolar activity against FGFR4 and its key mutants (FGFR4V550L and FGFR4V550M) while demonstrating high selectivity over other FGFR subtypes (FGFR1/2/3). nih.govnih.gov Further optimization led to compound 48c , which exhibited an IC₅₀ of 2.9 nM against wild-type FGFR4 kinase and picomolar activity in cellular assays. nih.gov Another study identified 1H-indazol-3-amine derivative 99 as a potent FGFR1 inhibitor with an IC₅₀ of 2.9 nM. nih.gov

Pim Kinase: The three Pim serine/threonine kinases are attractive targets in oncology as they regulate multiple pathways involved in tumorigenesis. nih.gov Researchers have developed potent, pan-Pim inhibitors based on a 3-(pyrazin-2-yl)-1H-indazole scaffold. nih.gov Starting from an initial hit compound, subsequent optimization led to highly potent inhibitors like compound 13o . nih.gov

Aurora Kinases: The indazole scaffold is present in many inhibitors of Aurora kinases, which are critical regulators of cell division. nih.gov While specific data on 2-(6-amino-1H-indazol-1-yl)ethanol analogues is limited, the broader class of indazole derivatives is recognized for this activity. nih.gov

Bcr-Abl: The Bcr-Abl fusion protein is the key driver of chronic myelogenous leukemia (CML). nih.gov Several 3-aminoindazole derivatives have been developed as highly potent Bcr-Abl inhibitors. nih.govnih.govgoogle.com Compound AKE-72 (5) was identified as a potent pan-Bcr-Abl inhibitor, effective against both the wild-type (IC₅₀ < 0.5 nM) and the highly resistant T315I gatekeeper mutant (IC₅₀ = 9 nM). nih.govgoogle.com Another compound, 9h , also showed potent inhibition of wild-type Bcr-Abl (IC₅₀ = 4.6 nM) and the T315I mutant. nih.gov These compounds were designed by incorporating structural features of the approved drug ponatinib (B1185) into the aminoindazole core. nih.gov

EGFR (Epidermal Growth Factor Receptor): While the indazole scaffold is a key component of many kinase inhibitors, specific research detailing this compound analogues as direct EGFR inhibitors is not prominent in the reviewed literature. Other nitrogen-containing heterocyclic compounds, such as imidazole[1,5-a]pyridines and indole-2-carboxamides, have been more explicitly developed as EGFR inhibitors. nih.govelsevierpure.com

FLT3, PDGFRα, c-Kit: A 3-amino-1H-indazol-6-yl-benzamide scaffold has been identified that yields potent, type II inhibitors of FLT3, PDGFRα, and c-Kit. benthamdirect.com Compounds such as 4 and 11 from this series demonstrated single-digit nanomolar efficacy against FLT3, c-Kit, and the gatekeeper mutant PDGFRα-T674M. benthamdirect.comgoogle.com Further development of benzimidazole-indazole derivatives has led to compounds like 22f , a potent inhibitor of both wild-type FLT3 (IC₅₀ = 0.941 nM) and its D835Y mutant (IC₅₀ = 0.199 nM). researchgate.net

HDAC6 (Histone Deacetylase 6): The concept of creating dual-target inhibitors combining IDO1 and HDAC inhibition has been proposed. nih.gov However, studies specifically identifying this compound analogues as HDAC6 inhibitors are limited. Research on HDAC6 inhibitors has more commonly focused on other chemical scaffolds, such as those containing benzimidazole (B57391) or 3-hydroxy-isoxazole zinc-binding groups. nih.govrsc.orgunica.it

Table 1: Kinase Inhibition Profile of Selected Aminoindazole Analogues

Compound/Scaffold Target Kinase(s) Key Findings (IC₅₀/EC₅₀) Reference(s)
AKE-72 Bcr-Abl (WT & T315I) IC₅₀ < 0.5 nM (WT), 9 nM (T315I) google.com
Compound 9h Bcr-Abl (WT & T315I) IC₅₀ = 4.6 nM (WT) nih.gov
Compound 48c FGFR4 (WT) IC₅₀ = 2.9 nM nih.gov
Compound 99 FGFR1 IC₅₀ = 2.9 nM nih.gov
Compound 22f FLT3 (WT & D835Y) IC₅₀ = 0.941 nM (WT), 0.199 nM (D835Y) researchgate.net
3-amino-1H-indazol-6-yl-benzamide FLT3, PDGFRα, c-Kit Single-digit nanomolar EC₅₀ values benthamdirect.comgoogle.com
3-(pyrazin-2-yl)-1H-indazole Pan-Pim Kinase Potent inhibition (e.g., compound 13o ) nih.gov

Modulation of Oncogenic Signaling Pathways

The inhibition of the aforementioned kinases by aminoindazole analogues directly interferes with the oncogenic signaling pathways they control. By blocking FGFR4, these compounds disrupt the FGF19/FGFR4 signaling axis, which is crucial for the growth and survival of hepatocellular carcinoma cells. nih.govnih.gov Similarly, the potent inhibition of Bcr-Abl kinase effectively shuts down the aberrant signaling that drives the proliferation of chronic myelogenous leukemia cells. mdpi.com The inhibition of FLT3 by these analogues targets a critical pathway in acute myeloid leukemia (AML), as FLT3 mutations lead to abnormal constitutive activation of the kinase and proliferation of myeloblast cells. researchgate.net More broadly, by targeting kinases like Pim and Aurora, these compounds can affect fundamental cellular processes such as protein synthesis, cell cycle progression, and apoptosis, which are commonly dysregulated in cancer. nih.govnih.gov For instance, one 1,3-dimethyl-6-amino-1H-indazole derivative was found to selectively activate the extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway in hypopharyngeal carcinoma cells. nih.gov

Inhibition of Immunosuppressive Enzymes (e.g., Indoleamine-2,3-dioxygenase 1 (IDO1))

A significant focus of research on aminoindazole analogues has been their ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. nih.govnih.gov In the tumor microenvironment, elevated IDO1 activity suppresses the immune system by depleting tryptophan, which is essential for T-cell function, and by producing immunosuppressive metabolites. nih.gov Therefore, inhibiting IDO1 is a key strategy in cancer immunotherapy to reactivate the host's antitumor immune response. nih.gov

A series of 4,6-substituted-1H-indazole derivatives were synthesized and found to be potent dual inhibitors of both IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). nih.gov Compound 35 from this series displayed an IDO1 inhibitory IC₅₀ value of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. nih.gov This compound also significantly decreased the expression of IDO1 induced by interferon-gamma. nih.gov Other work has focused on 1,3-dimethyl-6-amino-1H-indazole derivatives . nih.gov Compound 7 (N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine) from this series also remarkably suppressed IDO1 protein expression. nih.gov

Table 2: IDO1 Inhibitory Activity of Selected Indazole Analogues

Compound/Scaffold Assay Type Inhibitory Concentration (IC₅₀) Reference(s)
Compound 35 (4,6-substituted-1H-indazole) IDO1 Enzymatic Assay 0.74 μM nih.gov
Compound 35 (4,6-substituted-1H-indazole) HeLa Cell-Based Assay 1.37 μM nih.gov
Compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) HCT116 Anti-proliferative Assay 0.4 μM nih.gov

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Beyond direct enzyme inhibition, aminoindazole analogues exert their antineoplastic effects by inducing programmed cell death (apoptosis) and halting the cancer cell cycle. A study of 6-substituted aminoindazole derivatives found that the anti-proliferative activity of compound 36 in human colorectal cancer cells (HCT116) was associated with cell cycle arrest at the G2/M phase. nih.gov Further investigation into 1,3-dimethyl-6-amino-1H-indazole derivatives confirmed that these compounds can induce apoptosis. nih.gov One potent derivative, compound 6o , was found to affect apoptosis and the cell cycle in chronic myeloid leukemia cells, possibly through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. mdpi.com

Anti-inflammatory and Immunomodulatory Effects

The immunomodulatory properties of aminoindazole analogues are not limited to the IDO1 pathway in cancer. The indazole scaffold has also been explored for its potential to modulate other components of the immune and inflammatory response.

Inhibition of Inflammatory Mediators (e.g., Phosphodiesterase 4 (PDE4))

Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory cells that hydrolyzes cyclic AMP (cAMP), a critical second messenger that suppresses inflammatory activity. nih.govfrontiersin.org By inhibiting PDE4, intracellular cAMP levels rise, leading to a broad spectrum of anti-inflammatory effects. nih.govnih.gov This makes PDE4 a highly attractive target for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. nih.govfrontiersin.org Research has led to the development of indazole derivatives specifically as inhibitors of PDE4 for their anti-inflammatory potential, including the reduction of tumor necrosis factor (TNF) production. google.com While many approved PDE4 inhibitors like roflumilast (B1684550) and cilomilast (B62225) are based on other chemical structures, the investigation into indazole-based compounds highlights the versatility of this scaffold for developing new anti-inflammatory agents. nih.gov

Impact on Cytokine Production and Immune Cell Responses

The immunomodulatory effects of ethanol (B145695) and related compounds on cytokine production are complex, influencing both pro-inflammatory and anti-inflammatory pathways. nih.govresearchgate.net Cytokines are crucial for cell-to-cell communication within the immune system, and their balance is vital for a proper immune response. nih.govresearchgate.netresearchgate.net Ethanol can disrupt this balance, with the effects varying based on the specific pathogen and the duration of alcohol exposure. nih.govresearchgate.net Chronic exposure, for instance, often promotes the production of inflammatory cytokines. nih.gov

In the context of liver disease, an exaggerated T helper 1 (Th1) response, characterized by increased levels of tumor necrosis factor-alpha (TNF-α), is a hallmark of alcoholic hepatitis. nih.govnih.gov Conversely, a shift towards Th2 cytokines may contribute to the development of fibrosis and cirrhosis. nih.gov Interleukin-6 (IL-6) is a pleiotropic cytokine with both pro- and anti-inflammatory roles. researchgate.netnih.gov It can be hepatoprotective by preventing apoptosis and aiding in mitochondrial DNA repair, yet it also contributes to inflammation by promoting Th17 cell differentiation. nih.gov

Studies on myeloid-specific adenylyl cyclase type 7 (AC7) knockout mice have shown that AC7 plays a role in mediating ethanol's effects on the innate immune response to lipopolysaccharide (LPS). lsuhsc.edu These mice exhibited altered cytokine mRNA expression for IL-1β, TNF-α, IL-6, and IL-10 in the lung and liver, with interactions between genotype and ethanol exposure observed in some cases. lsuhsc.edu

Antimicrobial Efficacy

Analogues of this compound have been investigated for their antibacterial properties. While some indazole derivatives have shown promise, the activity can be modest. For instance, in a screening of various compound libraries, low levels of inhibition against several bacterial strains, including E. coli, were noted at an initial concentration of 32 μg/mL. nih.gov Specifically, a 4-nitroanilino analogue demonstrated 28% inhibition of P. aeruginosa. nih.gov

Other research on imidazole-containing hybrids has yielded more potent results against E. coli. For example, certain hybrids showed higher activity against E. coli than the antibiotic kanamycin (B1662678) B, with MIC values around 6.2-6.4 μM. nih.gov Another series of 5-nitroimidazole/1,3,4-oxadiazole hybrids also displayed significant activity against E. coli, with MIC values ranging from 4.9 to 17 µM. nih.gov However, a different set of 5-nitroimidazole/pyrrole hybrids showed comparatively lower activity against E. coli, with MIC values of 40–70 µM. nih.gov The effectiveness of these compounds often depends on the specific chemical modifications and the bacterial strain being tested. nih.gov

Compound/Analogue TypeTarget OrganismActivityReference
4-nitroanilino analogueP. aeruginosa28% inhibition at 32 µg/mL nih.gov
Imidazole-containing hybridsE. coliMIC = 6.2-6.4 µM nih.gov
5-nitroimidazole/1,3,4-oxadiazole hybridsE. coliMIC = 4.9-17 µM nih.gov
5-nitroimidazole/pyrrole hybridsE. coliMIC = 40-70 µM nih.gov

The antifungal potential of indazole and related heterocyclic compounds has also been a subject of study. In a screening of focused compound libraries, some analogues demonstrated inhibitory activity against fungal pathogens. For instance, a 2-bromopyrrole derivative showed 37% inhibition of Candida albicans growth at 32 μg/mL. nih.gov Furthermore, certain amino alcohol analogues, particularly those with piperidine (B6355638) or piperazine (B1678402) moieties, exhibited significant antifungal activity, with some showing over 95% inhibition of Cryptococcus neoformans growth at the same concentration. nih.gov

Research into 1-phenyl-2-(1H-imidazol-1-yl)ethanol esters has revealed potent antifungal activity, with some derivatives showing minimal inhibition concentration (MIC) values as low as 0.125 μg/mL against C. albicans. researchgate.net These findings highlight the potential of developing effective antifungal agents based on these chemical scaffolds.

Compound/Analogue TypeTarget OrganismActivityReference
2-bromopyrrole derivativeC. albicans37% inhibition at 32 µg/mL nih.gov
Amino alcohol analoguesC. neoformans>95% inhibition at 32 µg/mL nih.gov
1-phenyl-2-(1H-imidazol-1-yl)ethanol estersC. albicansMIC = 0.125 µg/mL researchgate.net

Derivatives of indazole and related structures have been explored for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). Research on 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) has led to the synthesis of compounds that inhibit HIV-1 replication in the submicromolar to nanomolar concentration range. nih.gov One of these compounds, 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil, was selected for further clinical evaluation. nih.gov

Neuropharmacological Research and Potential in Neurodegenerative Disorders

Neurodegenerative disorders like Alzheimer's and Parkinson's disease are a growing health concern. ous-research.nomdpi.com Research has focused on various therapeutic strategies, including the modulation of neuroinflammation and protein aggregation. ous-research.no Indazole derivatives have emerged as a class of compounds with potential in this area.

For instance, certain 1-pyrazolyl-5,6-disubstituted indazole derivatives have been identified as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a protein implicated in Parkinson's disease. nih.gov Mutations in the LRRK2 gene are linked to an increased risk of developing the disease, and inhibiting its kinase activity is a promising therapeutic approach. nih.gov

Other research has explored the neuroprotective effects of various compounds in animal models of neurodegenerative diseases. mdpi.comjpp.krakow.pl For example, Apelin-13 has been shown to improve cognitive function and reduce oxidative stress in a mouse model of Alzheimer's disease. mdpi.com Similarly, dual agonists for GLP-1 and GIP receptors have demonstrated neuroprotective effects in a rat model of Parkinson's disease. nih.gov While not directly involving this compound, these studies highlight the broader potential of targeting specific pathways to combat neurodegeneration.

Cardiovascular and Other Emerging Pharmacological Activities (e.g., Antiarrhythmic, Antihypertensive)

The cardiovascular effects of indazole analogues and related compounds have also been investigated. One study on 1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-pyrrolidin-2-one and its enantiomers found that the racemic mixture and the S-enantiomer possessed both antiarrhythmic and hypotensive activities. nih.gov These effects are thought to be related to their adrenolytic properties. nih.gov

Furthermore, serotonin (B10506) 5-HT2 receptor agonists, including a series of 1-(2-aminopropyl)-1H-indazole analogues, have been identified as potential treatments for ocular hypertension and glaucoma. nih.gov One specific compound, 1-((S)-2-Aminopropyl)-1H-indazol-6-ol, was found to be a potent 5-HT2 receptor agonist that effectively lowers intraocular pressure in monkeys. nih.gov

Molecular Mechanisms of Action and Target Engagement Studies

Elucidation of Molecular Targets and Binding Interactions

For many indazole-based compounds, the primary molecular targets are protein kinases, a large family of enzymes that play critical roles in cell signaling. Inhibition of specific kinases that are overactive in cancer cells is a common strategy in modern cancer therapy.

While no specific data exists for 2-(6-Amino-1H-indazol-1-yl)ethanol, research on other 6-aminoindazole derivatives has shown that the indazole ring often forms key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases. The amino group at the 6-position can serve as a crucial interaction point or a site for further chemical modification to enhance potency and selectivity. For instance, studies on other indazole-containing compounds have detailed their interactions with targets like Polo-like kinase 4 (PLK4) and FMS-like tyrosine kinase 3 (FLT3). nih.govnih.gov

Computational methods are invaluable for predicting how a compound like this compound might interact with potential protein targets. mdpi.com These simulations can provide insights into the likely binding pose and the energetic favorability of the interaction. For related indazole derivatives, molecular docking studies have been instrumental in guiding the design of potent and selective inhibitors. nih.gov Such studies for this compound would be a logical first step in a research program aimed at identifying its molecular targets.

Given the prevalence of indazole derivatives as kinase inhibitors that compete with ATP, it is plausible that this compound could also function in this manner. These assays are a standard method to determine if a compound binds to the ATP-binding site of a kinase. The absence of published data for this specific compound means its activity in such assays remains unknown.

Cellular Pathway Modulation and Downstream Effects

Identifying the molecular target is only part of the story. Understanding how the interaction of a compound with its target affects broader cellular signaling pathways is critical. This often involves techniques like Western blotting to measure changes in the phosphorylation state of downstream proteins. For many kinase inhibitors, this can lead to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells. Without experimental data, the impact of this compound on any cellular pathway is purely speculative.

Phenotypic Screening and Mechanism Deconvolution

Phenotypic screening involves testing a compound in a cell-based or organism-based model to see if it produces a desired phenotype (e.g., killing cancer cells). If an interesting phenotype is observed, further studies are then conducted to "deconvolute" the mechanism and identify the molecular target responsible for the effect. There is no indication in the public domain that this compound has been subjected to such screening.

Structure Activity Relationship Sar and Rational Drug Design of 2 6 Amino 1h Indazol 1 Yl Ethanol Analogues

Influence of the 6-Amino Group on Biological Potency and Selectivity

The amino group at the 6-position of the indazole ring plays a pivotal role in the biological activity of these compounds. Studies on 6-substituted aminoindazole derivatives have shown that this group can significantly influence their anti-proliferative and enzyme-inhibiting activities. nih.gov

For instance, in a series of 6-substituted aminoindazoles designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the 6-amino group was found to be crucial for activity. nih.gov Docking models have revealed that the 6-NH group can form a hydrogen bond with the 7-propionate of the heme ion in the IDO1 active site. nih.gov This interaction is a key factor in the inhibitory potential of these compounds.

Furthermore, the nature of the substituent on the 6-amino group can dramatically alter cytotoxicity. N-aromatic substitution of 6-aminoindazole derivatives has resulted in compounds with considerable cytotoxicity against various cancer cell lines. nih.gov However, a clear structure-activity relationship in this regard has not been established, indicating that the influence of these substituents is complex and likely target-dependent. nih.gov The variation of substituents at the 6-position of the indazole template has been shown to be a successful strategy for optimizing potency and selectivity. nih.gov

A study on 6-substituted aminoindazole derivatives revealed that compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) exhibited potent anti-proliferative activity against human colorectal cancer cells (HCT116) with an IC₅₀ value of 0.4 ± 0.3 μM. nih.gov This compound also demonstrated significant selectivity, being 29.6-fold more active against HCT116 cells than against the normal cell line MRC5. nih.gov

CompoundTarget/ActivityCell LineIC₅₀ (µM)Selectivity (MRC5/HCT116)
36 Anti-proliferativeHCT1160.4 ± 0.329.6

Role of the N-1 Ethanol (B145695) Substituent in Target Interaction and Pharmacological Profile

The N-alkylation of the indazole scaffold is a common strategy in drug design to modulate the physicochemical properties and biological activity of the resulting derivatives. nih.gov The regioselectivity of N-alkylation, whether it occurs at the N-1 or N-2 position, is a significant challenge in the synthesis of indazole derivatives and can be influenced by both steric and electronic effects of other substituents on the ring. beilstein-journals.orgnih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govnih.gov

In the context of target interaction, the N-1 substituent can orient the molecule within the binding pocket of a protein. For example, in the design of selective estrogen receptor degraders (SERDs), replacing an ethyl group with a cyclobutyl group at a similar position enhanced potency. nih.gov This suggests that the size and conformation of the N-1 substituent are critical for optimal binding.

The hydroxyl group of the ethanol substituent can participate in hydrogen bonding with amino acid residues in the target protein, thereby enhancing binding affinity and selectivity. The length and flexibility of the ethanol linker can also influence how the indazole core is presented to the binding site.

Impact of Substitutions on the Indazole Ring System on Efficacy and Specificity

Modifications to the indazole ring system, beyond the 6-amino and N-1 ethanol groups, have a profound impact on the efficacy and specificity of the resulting analogues. SAR studies have consistently shown that the type and position of substituents on the benzene (B151609) portion of the indazole ring are crucial for biological activity. nih.gov

For instance, in the development of inhibitors for the IDO1 enzyme, it was found that substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold played a crucial role in inhibitory activity. nih.gov The presence of a 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position were also identified as critical for strong inhibitory activity. nih.gov

In another study focusing on anti-cancer agents, substitutions at various positions of the indazole ring led to compounds with potent growth inhibitory activity against several cancer cell lines. rsc.org Compound 2f from this study, a novel indazole derivative, demonstrated potent activity against multiple cancer cell lines with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.org

CompoundCell LineIC₅₀ (µM)
2f 4T1 (Breast Cancer)0.23
2f Other Cancer Cell Lines0.23 - 1.15

The electronic properties of the substituents also play a significant role. For example, the introduction of electron-withdrawing groups can alter the pKa of the indazole nitrogen atoms, influencing their ability to act as hydrogen bond donors or acceptors. This, in turn, affects the binding interactions with the target protein.

Design Principles for Optimizing Potency, Selectivity, and Biological Performance

Scaffold Hopping and Motif Expansion: These techniques, often aided by computational methods, can lead to the discovery of novel active compounds. acs.org By replacing the core indazole structure with other bioisosteric scaffolds or by adding new functional motifs, it is possible to improve properties like binding affinity and selectivity.

Structure-Guided Drug Design: Utilizing the three-dimensional structure of the target protein, obtained through methods like X-ray crystallography, allows for the precise design of ligands that fit optimally into the binding site. nih.gov This approach was successfully used to develop potent epidermal growth factor receptor (EGFR) kinase inhibitors. nih.gov

Fragment-Based Drug Design: This strategy involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create a more potent lead compound. This was the approach used to discover a novel series of 1H-indazole-based inhibitors of Fibroblast growth factor receptors (FGFRs). nih.gov

Modulation of Physicochemical Properties: Optimizing properties such as solubility, lipophilicity, and metabolic stability is crucial for good in vivo performance. The introduction of polar groups, such as the piperazine (B1678402) moiety, has been shown to enhance solubility and oral bioavailability. mdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of the target protein, ligand-based drug design approaches, including pharmacophore modeling, are invaluable. acs.org A pharmacophore model defines the essential steric and electronic features required for a molecule to be biologically active.

For indazole derivatives, a common pharmacophore might include:

A hydrogen bond donor (e.g., the N-H of the indazole ring or the 6-amino group).

A hydrogen bond acceptor (e.g., the nitrogen at position 2 of the indazole ring).

An aromatic ring system for π-π stacking interactions.

Specific hydrophobic or hydrophilic regions defined by the substituents.

Docking studies of 6-substituted aminoindazoles with the IDO1 enzyme have highlighted the importance of the 1H-indazole motif as a key pharmacophore for inhibitory activity. nih.gov The model indicated that the 1H-indazole structure interacts effectively with the ferrous ion of the heme group and hydrophobic pockets within the active site. nih.gov

Deep learning and genetic algorithm frameworks are emerging as powerful tools in drug discovery for efficient lead optimization. acs.org These methods can generate diverse molecular structures while maintaining similarity to an initial active structure, thereby exploring the chemical space around a known pharmacophore to identify more potent and drug-like candidates. acs.org

Preclinical Research and Translational Considerations for 2 6 Amino 1h Indazol 1 Yl Ethanol Derivatives

In Vitro Biological Evaluation

The initial stages of preclinical research for 2-(6-Amino-1H-indazol-1-yl)ethanol derivatives heavily rely on in vitro assays to determine their biological effects at a cellular and molecular level. These assays are crucial for identifying promising lead compounds for further development.

Cell Proliferation and Cytotoxicity Assays in Cancer Cell Lines

A fundamental step in oncology drug discovery is to assess the ability of a compound to inhibit the growth of cancer cells. Derivatives of 6-amino-1H-indazole have been the focus of such investigations. For instance, a series of newly synthesized indazole derivatives were evaluated for their anti-proliferative activity across a panel of five different human cancer cell lines: HCT116 (colorectal carcinoma), A549 (lung carcinoma), SK-HEP-1 (liver adenocarcinoma), SNU-638 (gastric carcinoma), and MDA-MB-231 (breast adenocarcinoma). nih.gov The sulforhodamine B (SRB) assay is a common method used to measure drug-induced cytotoxicity and cell proliferation. nih.govnajah.edu This assay relies on the ability of SRB to bind to protein components of the cell, providing an estimate of the total protein mass, which is proportional to the cell number.

In one study, a series of 6-substituted aminoindazole derivatives were synthesized and evaluated for their anti-proliferative activities. nih.gov Among them, compound 36 , N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated potent anti-proliferative activity against the HCT116 human colorectal cancer cell line with an IC50 value of 0.4 ± 0.3 μM. nih.gov Another study on indazole derivatives identified compound 2f as having potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. nih.gov Treatment of the 4T1 breast cancer cell line with this compound inhibited both cell proliferation and colony formation. nih.gov

Similarly, pyrazole (B372694) derivatives of Combretastatin A-4 (CA-4) have been shown to exert antimitotic activity in human cancer cells. najah.edu In a study evaluating their cytotoxic effects on hepatocellular carcinoma (HCC) cell lines, 14 out of 42 tested pyrazole derivatives were found to have IC50 values below 3 μM. najah.edu

CompoundCell LineIC50 (µM)Assay Method
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) HCT1160.4 ± 0.3SRB Assay
Compound 2f Various0.23–1.15Not Specified
Pyrazole Derivatives (14 compounds) HCC< 3SRB Assay

Enzyme Inhibition Assays and IC50 Determinations

Many therapeutic agents function by inhibiting specific enzymes. Therefore, enzyme inhibition assays are critical for characterizing the mechanism of action of this compound derivatives. These assays measure the concentration of the compound required to inhibit the activity of a specific enzyme by 50%, known as the IC50 value.

For example, derivatives of N-(1H-indazol-6-yl)benzenesulfonamide have been synthesized and evaluated as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell mitosis. nih.gov In vitro enzyme activity studies using the LanthaScreen Eu kinase binding assay showed that compound K22 has significant PLK4 inhibitory activity with an IC50 of 0.1 nM. nih.gov Another study focused on designing 2-(6-phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles as selective inhibitors of protein kinase C-zeta (PKC-zeta), a potential target for immune and inflammatory diseases. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) is another enzyme targeted in cancer immunotherapy. nih.govnih.gov A series of 6-substituted aminoindazole derivatives were designed as IDO1 inhibitors. nih.gov Compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) not only showed anti-proliferative activity but also remarkably suppressed IDO1 protein expression. nih.gov Similarly, novel 1,3-dimethyl-6-amino indazole derivatives were designed as IDO1 inhibitors, and compound 7 , N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was found to remarkably suppress IDO1 expression in a concentration-dependent manner. nih.gov

CompoundTarget EnzymeIC50Assay Method
K22 PLK40.1 nMLanthaScreen Eu kinase binding assay
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) IDO1Not SpecifiedProtein Expression Analysis
N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) IDO1Not SpecifiedProtein Expression Analysis

Cell-Based Functional Assays

Beyond cell viability and enzyme inhibition, cell-based functional assays provide a more comprehensive understanding of a compound's biological effects in a cellular context that mimics the in vivo environment. svarlifescience.com These assays can measure a variety of cellular responses, including changes in signaling pathways, gene expression, and apoptosis.

Reporter gene assays are a powerful tool in this regard. svarlifescience.com These systems utilize a reporter gene, such as firefly luciferase, linked to a specific promoter that is activated by a cellular signaling pathway of interest. svarlifescience.com The amount of light produced is proportional to the activity of the pathway. svarlifescience.com

For instance, the anti-proliferative activity of compound 36 in HCT116 cells was linked to G2/M cell cycle arrest. nih.gov Similarly, compound 2f was found to dose-dependently promote the apoptosis of 4T1 cells, which was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. nih.gov Flow cytometry is another versatile technology used in cell-based assays to analyze multiple parameters at the single-cell level, such as cell cycle status, apoptosis, and protein expression. criver.com

In Vivo Pharmacological Efficacy Studies in Disease Models (e.g., IBD in mouse models)

Following promising in vitro results, the efficacy of this compound derivatives is evaluated in animal models of disease. These in vivo studies are essential for determining the therapeutic potential of a compound in a whole organism.

In the context of cancer, the anti-tumor efficacy of indazole derivatives has been demonstrated. Compound 2f , which showed potent in vitro anti-proliferative activity, was also found to suppress the growth of a 4T1 tumor model in vivo without obvious side effects. nih.gov In another study, synthesized 2-amino-5-aryl-1,3,4-oxadiazole derivatives were evaluated for their anticancer activity against Ehrlich Ascites Carcinoma (EAC) in Swiss albino mice. silae.it The treated groups exhibited a decrease in tumor volume and an increase in the life span of the tumor-bearing mice. silae.it

Biomarker Identification and Pharmacodynamic Readouts

To assess the biological activity of a drug in vivo, researchers rely on biomarkers and pharmacodynamic (PD) readouts. Biomarkers are measurable indicators of a biological state or condition, while PD readouts measure the effect of a drug on the body.

In cancer research, pharmacodynamic markers can include changes in tumor size, cell proliferation rates within the tumor, and levels of specific proteins or signaling molecules. For example, in a study of the HIF-2α inhibitor NKT2152, the suppression of erythropoietin (EPO) was used as a pharmacodynamic marker. uiowa.edu In another study, the efficacy of trametinib (B1684009) in liver cancer cell lines was linked to alterations in the Ras-MAPK signaling pathway. nih.gov

For immunomodulatory agents, such as those targeting IDO1, relevant biomarkers could include the levels of kynurenine (B1673888) and tryptophan in the plasma, as IDO1 catalyzes the conversion of tryptophan to kynurenine. nih.govnih.gov Changes in the populations of immune cells in the tumor microenvironment would also be a critical pharmacodynamic readout.

Methodologies for Assessing Selectivity and Off-Target Effects

A crucial aspect of preclinical drug development is to ensure that a compound is selective for its intended target and has minimal off-target effects, which can lead to toxicity. Various methodologies are employed to assess selectivity.

Kinase profiling is a common approach for inhibitors of protein kinases. This involves screening the compound against a large panel of kinases to determine its inhibitory activity against unintended targets. For example, a series of 2-(6-phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles designed as PKC-zeta inhibitors were also tested against a panel of other kinases to assess their selectivity. nih.gov

Cellular thermal shift assays (CETSA) can be used to confirm target engagement in cells and tissues. This method is based on the principle that the binding of a ligand to its target protein stabilizes the protein against heat-induced denaturation.

In silico methods, such as molecular docking, can also be used to predict potential off-target interactions. These computational approaches can help to prioritize compounds for further experimental testing and to guide the design of more selective inhibitors.

Translational Research Strategies for Future Clinical Development

The successful translation of a promising class of compounds like this compound derivatives from preclinical discovery to clinical application hinges on a robust and well-defined translational research strategy. This strategy should be designed to de-risk clinical development by establishing a clear path for patient selection, target engagement, and pharmacodynamic (PD) monitoring. Given that many indazole derivatives function as kinase inhibitors, the translational approach for this chemical series should be heavily centered on biomarker-driven development. nih.gov

A key initial step involves the comprehensive characterization of the molecular targets of the this compound derivatives. While the broader class of 6-aminoindazole compounds has been investigated for activities such as indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, a precise understanding of the kinase-inhibitory profile of these specific ethanol (B145695) derivatives is paramount. nih.govnih.gov This will inform the selection of relevant cancer indications and the development of targeted translational tools.

Biomarker Development and Patient Selection:

A crucial element of the translational strategy is the identification and validation of predictive biomarkers to identify patient populations most likely to respond to treatment. nih.gov This is particularly important for targeted therapies like kinase inhibitors.

Target-Based Biomarkers: If derivatives of this compound are found to inhibit specific kinases (e.g., FGFR, Pim kinases, etc.), then tumors harboring activating mutations, amplifications, or fusions of the genes encoding these kinases would be the primary targets. nih.gov For instance, if a derivative inhibits a specific kinase, patient selection could be guided by the presence of mutations in that kinase's signaling pathway.

Pathway-Based Biomarkers: Beyond the direct target, biomarkers of downstream pathway activation or inhibition can also be highly informative. For example, assessing the phosphorylation status of key downstream proteins can serve as a PD biomarker to confirm target engagement in both preclinical models and in early-phase clinical trials.

Immune-Based Biomarkers: For derivatives targeting immune-related pathways like IDO1, a different set of biomarkers would be necessary. These could include the assessment of the tumor microenvironment (TME), such as the density of tumor-infiltrating lymphocytes (TILs), and the expression of immune checkpoint proteins like PD-L1. nih.gov

Table 1: Potential Biomarker Strategies for this compound Derivatives

Biomarker TypeExamplePurpose
Predictive (Target) Gene mutations, amplifications, or fusions in the target kinasePatient selection for clinical trials
Predictive (Pathway) High baseline activation of the target pathwayPatient stratification
Pharmacodynamic Decreased phosphorylation of downstream effector proteinsConfirmation of target engagement and dose selection
Pharmacodynamic (Immune) Changes in immune cell populations in the TMEAssessment of immunomodulatory effects
Resistance Emergence of secondary mutations in the target kinaseMonitoring for acquired resistance

Preclinical Models for Clinical Translation:

The choice of appropriate preclinical models is critical for generating data that can reliably predict clinical outcomes.

Cell Line-Derived Xenografts (CDX): Initial in vivo efficacy testing can be performed using a panel of human cancer cell lines with known genetic backgrounds, including those with and without the target biomarker. This allows for an initial assessment of the structure-activity relationship and the link between target inhibition and anti-tumor activity. One study on 6-substituted aminoindazole derivatives demonstrated selectivity for cancer cells over normal cells, a crucial aspect to evaluate in these models. nih.gov

Patient-Derived Xenografts (PDX): PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more clinically relevant as they better recapitulate the heterogeneity and architecture of human tumors. nih.gov These models are invaluable for validating predictive biomarkers and assessing the spectrum of activity of this compound derivatives across different tumor subtypes.

Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors driven by specific oncogenes can be instrumental in understanding the on-target and off-target effects of a drug candidate in the context of a fully intact immune system. nih.gov

Syngeneic Models: For derivatives with immunomodulatory activity, syngeneic mouse models with a competent immune system are essential to evaluate the interplay between the drug, the tumor, and the host immune response.

Investigational New Drug (IND)-Enabling Studies:

Before a this compound derivative can enter clinical trials, a comprehensive package of IND-enabling studies must be completed. These studies are designed to provide sufficient evidence of safety and potential efficacy to regulatory agencies. Key components include:

Pharmacokinetics (PK): Detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of the lead candidate.

Toxicology: A thorough assessment of the potential toxicities of the drug in at least two animal species.

CMC (Chemistry, Manufacturing, and Controls): Development of a scalable and reproducible manufacturing process for the drug substance and drug product.

By integrating these translational research strategies, the clinical development of this compound derivatives can be pursued with a higher probability of success, ultimately aiming to deliver a novel therapeutic option for cancer patients.

Future Directions and Emerging Research Avenues for 2 6 Amino 1h Indazol 1 Yl Ethanol

Exploration of Novel Therapeutic Indications and Underexplored Targets

The indazole nucleus is a versatile pharmacophore present in numerous compounds with diverse pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.gov Future research on 2-(6-Amino-1H-indazol-1-yl)ethanol should systematically explore its potential against a broader range of therapeutic targets, building on the successes seen with other indazole derivatives.

Oncology: The field of oncology presents numerous opportunities. Derivatives of the indazole scaffold have shown potent inhibitory activity against several key cancer-related kinases. Research has identified indazole-based compounds as inhibitors of:

Polo-like kinase 4 (PLK4): A crucial regulator of mitosis, its overexpression is linked to several cancers. nih.gov A derivative, CFI-400945, was identified as a clinical candidate for cancer therapy. nih.gov

pan-Pim kinases: These kinases are involved in cell survival and proliferation, and potent indazole-based inhibitors have been developed. nih.gov

Epidermal Growth Factor Receptor (EGFR): Specific indazole derivatives have demonstrated strong potency against EGFR and its mutants, which are implicated in non-small cell lung cancer (NSCLC). nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Novel series of 1H-indazole-based derivatives have been discovered as inhibitors of FGFR kinases. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): As a bioisostere of indole, the indazole ring is a key structure for designing IDO1 inhibitors, which are pursued in cancer immunotherapy to reactivate the anticancer immune response. nih.govnih.gov

Inflammatory and Immune Diseases: The inhibition of protein kinase C-zeta (PKC-zeta) has been proposed as a potential therapeutic target for immune and inflammatory conditions. nih.gov A series of 2-(6-phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles were optimized as potent and selective PKC-zeta inhibitors, suggesting that derivatives of this compound could be explored for similar activity. nih.gov

Future efforts should involve screening this compound and its newly synthesized analogs against a diverse panel of kinases and other enzymes implicated in these diseases to uncover novel therapeutic potential.

Integration of Advanced Synthetic Methodologies for Library Generation

To fully explore the therapeutic potential of the this compound core, the generation of diverse chemical libraries is essential. Integrating advanced synthetic methodologies will be key to efficiently producing a wide range of analogs for structure-activity relationship (SAR) studies.

Modern Catalysis: Recent advances include copper-mediated and copper/palladium-catalyzed intramolecular amination reactions, which provide efficient routes to synthesize a variety of substituted indazole derivatives under mild conditions. nih.govresearchgate.net

Fragment-Based and Structure-Guided Design: Techniques such as fragment-led de novo design and structure-guided drug design have been successfully used to discover novel 1H-indazole-based inhibitors for targets like FGFRs and ERK1/2. nih.gov These approaches, which involve using structural information of the target protein to guide the synthesis of more potent and selective compounds, can be applied to optimize derivatives of this compound.

Combinatorial Chemistry: By leveraging the reactivity of the amino group at the 6-position and the hydroxyl group of the ethanol (B145695) substituent, a large library of amides, sulfonamides, esters, and ethers can be synthesized. This was demonstrated in a study where a library of 6-substituted aminoindazoles was created to evaluate their cytotoxic and IDO1 inhibitory activities. nih.gov

These advanced methods will accelerate the discovery of new lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Application of Artificial Intelligence and Machine Learning in Lead Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by enhancing efficiency and reducing costs. nih.gov These computational tools can be powerfully applied to the optimization of lead compounds derived from this compound.

Predictive Modeling: Advanced ML algorithms can be used to predict the efficacy, toxicity, and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of novel analogs. nih.gov This allows researchers to prioritize the synthesis of compounds with the most promising drug-like profiles.

De Novo Design: Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design novel indazole derivatives with desired pharmacological properties. nih.gov These models learn from existing chemical data to propose new structures that are likely to be active against a specific target.

Optimization Algorithms: Merging predictive models with genetic algorithms can create powerful strategies to rapidly identify optimal compound structures or experimental conditions. nih.gov For instance, an AI-driven platform could suggest specific modifications to the this compound structure to maximize its binding affinity to a target like PLK4 while minimizing off-target effects. In silico docking studies can further assess potential protein targets and guide the design process. nih.gov

Development of Combination Therapies with Existing Agents

The mechanisms of action for many indazole-based inhibitors suggest significant potential for combination therapies, which are a cornerstone of modern treatment for complex diseases like cancer.

Synergy with Immunotherapy: IDO1 inhibitors are primarily developed to work in concert with other immunotherapies. nih.gov An optimized derivative of this compound with IDO1 inhibitory activity could be combined with checkpoint inhibitors (e.g., anti-PD-1/PD-L1) to produce a more robust anti-tumor immune response.

Combination with Chemotherapy and Targeted Agents: Inhibitors of cell cycle kinases like PLK4 often show synergistic effects with traditional cytotoxic chemotherapies or other targeted drugs. nih.gov A future PLK4 inhibitor derived from this scaffold could be combined with standard-of-care agents to overcome drug resistance or achieve greater efficacy at lower doses. AI and ML frameworks can also aid in predicting drug synergies and antagonisms to guide the rational design of combination therapies. nih.gov

Personalized Medicine Approaches based on Genetic and Molecular Biomarkers

The future of medicine lies in tailoring treatments to individual patients. For targeted therapies derived from this compound, a personalized approach is crucial for maximizing efficacy.

Biomarker-Guided Patient Selection: If a derivative is developed as a kinase inhibitor (e.g., for EGFR or PLK4), patient selection can be guided by analyzing the genetic status of the tumor. nih.gov For example, patients with specific EGFR mutations or high expression levels of PLK4 could be identified as most likely to respond to the treatment.

Monitoring Treatment Response: For an IDO1 inhibitor, biomarkers could include the level of tryptophan depletion or kynurenine (B1673888) accumulation in the tumor microenvironment, which could be monitored to assess target engagement and therapeutic effect. nih.govnih.gov

AI-Driven Personalization: AI models can integrate diverse patient data, including genomics, proteomics, and clinical information, to predict individual treatment responses and optimize dosing in real-time, moving towards a truly personalized therapeutic strategy. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(6-Amino-1H-indazol-1-yl)ethanol, and how do reaction parameters influence yield?

  • Methodological Answer : A robust synthesis approach involves coupling 6-amino-1H-indazole with a halogenated ethanol derivative (e.g., 2-chloroethanol) under reflux in anhydrous dioxane, using potassium carbonate as a base to facilitate nucleophilic substitution. Prolonged reflux (16–24 hours) and inert conditions minimize side reactions. Post-synthesis, recrystallization from ethanol enhances purity . Yield optimization requires monitoring stoichiometry, solvent polarity, and temperature gradients.

Q. How is the structural integrity of this compound validated in crystallographic studies?

  • Methodological Answer : X-ray crystallography using SHELXL (v.2015+) refines crystal structures by iteratively adjusting atomic displacement parameters and resolving electron density maps. Key steps include:

  • Data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
  • Validation of hydrogen bonding networks (e.g., N–H···O interactions) using SHELXPRO for macromolecular interfaces .
    • Spectroscopic validation via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) corroborates molecular connectivity.

Q. What experimental protocols assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Heating rates of 10°C/min under nitrogen to detect decomposition thresholds.
  • pH-Dependent Solubility Tests : Dissolution in buffered solutions (pH 2–12) with UV-Vis monitoring at λ = 260–280 nm (indazole absorbance range).
  • Note: Similar indazole derivatives show instability in strongly acidic conditions (<pH 3) due to protonation of the amino group .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in catalytic or biological systems?

  • Methodological Answer : Isotopic labeling (e.g., 15N^{15}N-indazole or 2H^{2}H-ethanol moieties) tracks metabolic or catalytic pathways via LC-MS. For enzyme inhibition assays:

  • Use kinetic crystallography to capture intermediate binding states.
  • Computational docking (e.g., AutoDock Vina) models interactions with target proteins, leveraging PubChem-derived descriptors (e.g., topological polar surface area = ~62 Ų) .

Q. How should researchers resolve contradictions in crystallographic data or spectroscopic assignments?

  • Methodological Answer : Contradictions arise from twinning, disorder, or incorrect space-group assignments. Mitigation strategies:

  • SHELXD : Re-process diffraction data with alternative Laue groups and verify via R-factor convergence.
  • Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals .
  • Triangulate data with FTIR (e.g., O–H stretch at 3300 cm1^{-1}) and computational chemistry (DFT-optimized geometries) .

Q. What computational approaches predict the compound’s reactivity in novel chemical environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets.
  • Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (TIP3P) to assess hydrogen-bonding dynamics .
  • Reference NIST thermochemical data for enthalpy/entropy contributions in reaction equilibria .

Q. What in vivo/in vitro models evaluate the compound’s biological interactions?

  • Methodological Answer :

  • Antifungal Assays : Follow protocols for analogous imidazole derivatives, using Candida albicans cultures and MIC (Minimum Inhibitory Concentration) measurements .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify via LC-MS/MS. Monitor ethanol moiety oxidation to acetic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Amino-1H-indazol-1-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(6-Amino-1H-indazol-1-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.